molecular formula C11H20N4SSi2 B164169 6-Trimethylsilylthio-9-trimethylsilylpurine CAS No. 132151-80-5

6-Trimethylsilylthio-9-trimethylsilylpurine

Cat. No.: B164169
CAS No.: 132151-80-5
M. Wt: 296.54 g/mol
InChI Key: FYXKXNUDPDVSOA-UHFFFAOYSA-N
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Description

6-Trimethylsilylthio-9-trimethylsilylpurine is a purine derivative that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound, with the molecular formula C11H20N4SSi2 and a molecular weight of 296.54 g/mol, is known for its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trimethylsilylthio-9-trimethylsilylpurine typically involves the reaction of purine derivatives with trimethylsilyl reagents. One common method includes the reaction of 6-chloropurine with trimethylsilylthiol in the presence of a base, such as sodium hydride, under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Trimethylsilylthio-9-trimethylsilylpurine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Trimethylsilylthio-9-trimethylsilylpurine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Trimethylsilylthio-9-trimethylsilylpurine involves its interaction with specific molecular targets. The compound can modulate enzymatic activity by binding to active sites or altering the conformation of enzymes. It may also interact with nucleic acids, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    6-Mercaptopurine: A purine analog used in the treatment of leukemia.

    6-Thioguanine: Another purine analog with applications in cancer therapy.

    Trimethylsilylthio derivatives: Other compounds with similar trimethylsilylthio groups.

Uniqueness

6-Trimethylsilylthio-9-trimethylsilylpurine is unique due to its dual trimethylsilylthio groups, which confer distinct chemical properties and reactivity compared to other purine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

trimethyl-(9-trimethylsilylpurin-6-yl)sulfanylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4SSi2/c1-17(2,3)15-8-14-9-10(15)12-7-13-11(9)16-18(4,5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXKXNUDPDVSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1C=NC2=C1N=CN=C2S[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157397
Record name 6-Trimethylsilylthio-9-trimethylsilylpurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132151-80-5
Record name 6-Trimethylsilylthio-9-trimethylsilylpurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132151805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Trimethylsilylthio-9-trimethylsilylpurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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